molecular formula C6H10FN B12869058 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine

3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B12869058
M. Wt: 115.15 g/mol
InChI Key: MRYXUZRHDSBRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)bicyclo[111]pentan-1-amine is a compound that belongs to the class of bicyclo[111]pentanes These compounds are characterized by their unique three-dimensional structure, which imparts distinct chemical and physical properties The fluoromethyl group attached to the bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[1.1.1]pentane precursor.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that influences the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine: Similar structure with a trifluoromethyl group instead of a fluoromethyl group.

    3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine: Contains a chloromethyl group instead of a fluoromethyl group.

    3-(Bromomethyl)bicyclo[1.1.1]pentan-1-amine: Contains a bromomethyl group instead of a fluoromethyl group.

Uniqueness

3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine is a bicyclic compound with a unique structural framework that combines a fluoromethyl group at the 3-position and an amine functional group at the 1-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The bicyclo[1.1.1]pentane core provides rigidity and stability, while the fluoromethyl group enhances lipophilicity, which can influence the compound's pharmacokinetic properties. The amine group can serve as a nucleophile in various chemical reactions, further expanding its utility in synthetic chemistry.

Feature Description
Molecular Formula C6_6H9_9FN
Molecular Weight Approximately 151.610 g/mol
Functional Groups Amine, Fluoromethyl
Core Structure Bicyclo[1.1.1]pentane

Preliminary studies suggest that this compound may interact with various biological targets, although detailed mechanisms remain to be fully elucidated. The presence of the fluoromethyl group may facilitate interactions through hydrogen bonding and other non-covalent forces, enhancing its potential as a pharmacological agent .

Interaction Studies

Research indicates that this compound can act as a bioisostere for certain functional groups, potentially improving the solubility and potency of lead compounds in drug development . Ongoing studies focus on its binding affinity to specific targets, which could inform future drug design strategies.

The synthesis of this compound typically involves radical fluorination techniques, allowing for selective introduction of the fluoromethyl group onto the bicyclo framework . Other synthetic routes may include nucleophilic addition reactions or modifications of existing bicyclic compounds.

Case Studies and Research Findings

Several studies have explored the biological activity and synthetic pathways of related bicyclic compounds:

  • Study on Pharmacological Properties : A study highlighted the incorporation of bicyclo[1.1.1]pentane derivatives into pharmaceutical compounds, demonstrating altered membrane permeability and metabolic stability .
  • Comparative Analysis : A comparative analysis of structurally similar compounds revealed that this compound exhibits distinct reactivity and biological properties compared to other bicyclic compounds like 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine .
Compound Name CAS Number Unique Features
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine262852-11-9Contains trifluoromethyl group; different biological activity
Bicyclo[2.2.2]octane derivativesVariesUnique properties due to larger ring size; applications in materials science

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

3-(fluoromethyl)bicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C6H10FN/c7-4-5-1-6(8,2-5)3-5/h1-4,8H2

InChI Key

MRYXUZRHDSBRSK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)N)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.